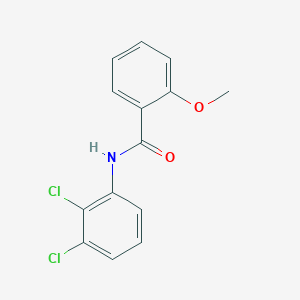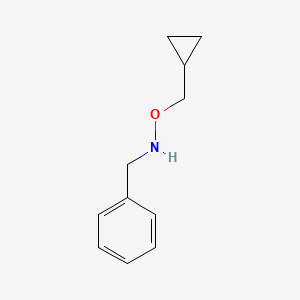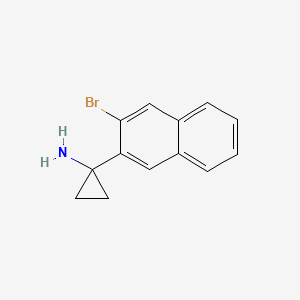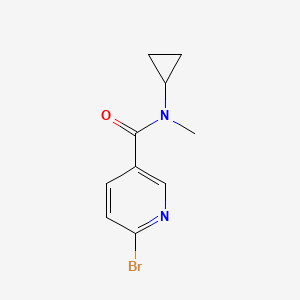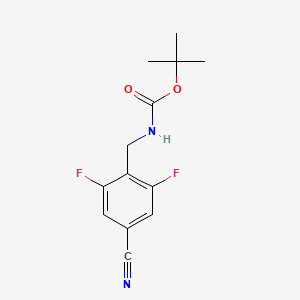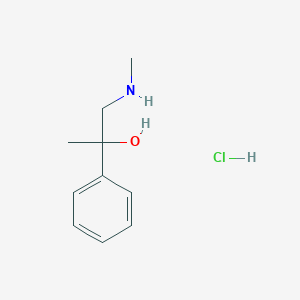
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic amine commonly used in medicine as a decongestant and bronchodilator. It is a white, crystalline powder that is soluble in water and alcohol. This compound is structurally similar to adrenaline and acts on the adrenergic receptors in the body, leading to various physiological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride typically involves the following steps:
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent at 60-100°C to form 3-methylamino-1-phenylpropanol hydrochloride.
Reduction: The intermediate is then reduced using a catalytic hydrogenation process with Raney nickel as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines or alcohols.
科学研究应用
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Used in the treatment of nasal congestion, asthma, and hypotension. It is also studied for its potential use in weight loss and performance enhancement.
Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
作用机制
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride exerts its effects by acting as an agonist on alpha and beta-adrenergic receptors. This leads to the release of norepinephrine and the activation of the sympathetic nervous system. The compound increases heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating conditions like asthma and nasal congestion .
相似化合物的比较
Pseudoephedrine: Similar in structure and function but with different pharmacokinetics and side effects.
Methamphetamine: Shares a similar structure but has a higher potential for abuse and different therapeutic uses.
Phenylephrine: Another sympathomimetic amine used as a decongestant but with a different mechanism of action.
Uniqueness: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it effective for a wide range of therapeutic applications. Its structural similarity to natural neurotransmitters like adrenaline allows it to mimic their effects efficiently.
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
1-(methylamino)-2-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |
InChI 键 |
MUCDVGXAHUONDE-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC)(C1=CC=CC=C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


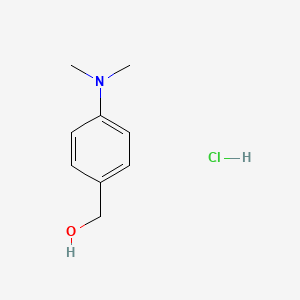
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
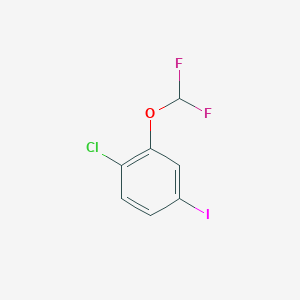
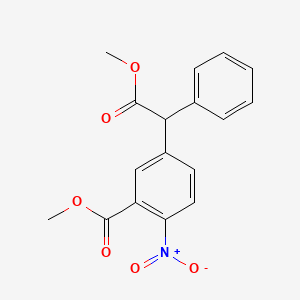
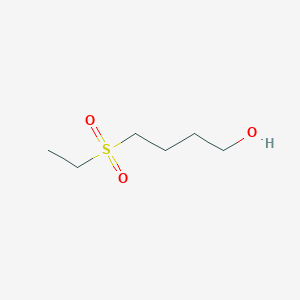
![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
